molecular formula C24H25FN6O2 B10869909 7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10869909
M. Wt: 448.5 g/mol
InChI Key: JREMWAJJJOAPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest for researchers in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzyl chloride with 1,3-dimethylxanthine in the presence of a base, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its ability to interact with various biological targets makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H25FN6O2

Molecular Weight

448.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C24H25FN6O2/c1-27-21-20(22(32)28(2)24(27)33)31(16-17-8-10-18(25)11-9-17)23(26-21)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3

InChI Key

JREMWAJJJOAPQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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